4-(4-Fluorobenzyl)-1lambda6,4-thiazinane-1,1,3,5-tetraone

Physicochemical differentiation Electronic effects Medicinal chemistry SAR

4-(4-Fluorobenzyl)-1lambda6,4-thiazinane-1,1,3,5-tetraone (CAS 344264-17-1), systematically named 4-[(4-fluorophenyl)methyl]-1,1-dioxo-1,4-thiazinane-3,5-dione, is a fully oxidized 1,4-thiazinane derivative bearing a 4-fluorobenzyl N-substituent and dual 3,5-dione carbonyls within the sulfone (1,1-dioxide) ring system. Its molecular formula is C₁₁H₁₀FNO₄S with a molecular weight of 271.26 g/mol.

Molecular Formula C11H10FNO4S
Molecular Weight 271.26
CAS No. 344264-17-1
Cat. No. B2543032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorobenzyl)-1lambda6,4-thiazinane-1,1,3,5-tetraone
CAS344264-17-1
Molecular FormulaC11H10FNO4S
Molecular Weight271.26
Structural Identifiers
SMILESC1C(=O)N(C(=O)CS1(=O)=O)CC2=CC=C(C=C2)F
InChIInChI=1S/C11H10FNO4S/c12-9-3-1-8(2-4-9)5-13-10(14)6-18(16,17)7-11(13)15/h1-4H,5-7H2
InChIKeyXANPYPUSTJQJSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Fluorobenzyl)-1lambda6,4-thiazinane-1,1,3,5-tetraone (CAS 344264-17-1): Core Structural Identity and Procurement Baseline


4-(4-Fluorobenzyl)-1lambda6,4-thiazinane-1,1,3,5-tetraone (CAS 344264-17-1), systematically named 4-[(4-fluorophenyl)methyl]-1,1-dioxo-1,4-thiazinane-3,5-dione, is a fully oxidized 1,4-thiazinane derivative bearing a 4-fluorobenzyl N-substituent and dual 3,5-dione carbonyls within the sulfone (1,1-dioxide) ring system . Its molecular formula is C₁₁H₁₀FNO₄S with a molecular weight of 271.26 g/mol . The compound belongs to the thiomorpholine-3,5-dione 1,1-dioxide subclass of cyclic imide-sulfones and is commercially supplied at 98% purity for research use, with specified storage at 2–8°C under dry, sealed conditions . Predicted physicochemical properties include a density of 1.510 ± 0.06 g/cm³, boiling point of 594.7 ± 50.0 °C, and a pKa of −2.56 ± 0.20 .

Why In-Class Thiazinane Analogs Cannot Substitute for 4-(4-Fluorobenzyl)-1lambda6,4-thiazinane-1,1,3,5-tetraone in Research Procurement


Within the 1lambda6,4-thiazinane-1,1,3,5-tetraone subclass, the N-substituent identity (4-fluorobenzyl vs. 4-chlorobenzyl, 4-methylbenzyl, or 4-H-benzyl) governs electronic character, lipophilicity, and target recognition in ways that render these analogs non-interchangeable . The 4-fluorobenzyl group introduces a distinctive combination of strong electron-withdrawing inductive effect (−I) and modest resonance donation (+M) that is absent in chloro and methyl congeners. Independent literature has established the 4-fluorobenzyl moiety as a privileged fragment for engaging the catalytic site of tyrosinase from Agaricus bisporus (AbTYR), with the fluorine atom contributing uniquely to binding interactions that chlorine substitution alone does not replicate as effectively [1]. Furthermore, the fully oxidized tetraone oxidation state (sulfone + cyclic imide) creates a distinct hydrogen-bond acceptor topology compared to the lower-oxidation dione analogs (e.g., CAS 477858-27-8), altering both solubility and protein-surface complementarity [2]. Generic substitution without accounting for these electronic and topological differences risks loss of the specific binding interactions for which this scaffold is being investigated.

Quantitative Differentiation Evidence for 4-(4-Fluorobenzyl)-1lambda6,4-thiazinane-1,1,3,5-tetraone vs. Closest Analogs


Fluorine vs. Chlorine Substituent Effect on Computed pKa: 4-Fluorobenzyl Enhances Imide NH Acidity Relative to 4-Chlorobenzyl Analog

The target compound's predicted pKa of −2.56 ± 0.20 reflects the strong electron-withdrawing effect of the 4-fluorobenzyl group on the cyclic imide system . By comparison, the unsubstituted 1,1-dioxo-1,4-thiazinane-3,5-dione core (CAS not assigned, parent scaffold) lacks this N-aryl electron withdrawal, producing an inherently less polarized carbonyl system. The 4-chlorobenzyl analog (CAS 338421-33-3, molecular weight 287.72) carries a chlorine atom with a weaker −I effect (Hammett σₚ = 0.23 for Cl vs. 0.06 for F) but substantially greater lipophilicity (π = 0.71 for Cl vs. 0.14 for F), shifting the overall physicochemical profile toward higher LogP and potentially different membrane partitioning behavior [1]. The 4-fluorobenzyl substitution thus achieves a unique balance of electronic activation without the lipophilicity penalty of chloro or the electron-donating character of methyl.

Physicochemical differentiation Electronic effects Medicinal chemistry SAR

Class-Level PTP1B Inhibitory Potency of Thiomorpholine Scaffold Provides Benchmark Range for Target Compound Evaluation

In a systematic study by Ganou et al. (2018), 15 thiomorpholine derivatives were evaluated in vitro for PTP1B inhibition. All thiomorpholine compounds demonstrated inhibitory activity with IC₅₀ values ranging from 4 to 45 μM and Kᵢ values from 2 to 23 μM [1]. In contrast, only three out of ten thiazolyl derivatives from the same study exhibited measurable inhibition (best IC₅₀ = 18 μM, Kᵢ = 9 μM) [1]. This establishes the thiomorpholine scaffold as a privileged chemotype for PTP1B engagement relative to the thiazolyl comparator class. While the target compound itself was not among the specific 15 thiomorpholines tested, it shares the core thiomorpholine-3,5-dione 1,1-dioxide architecture, and its 4-fluorobenzyl substituent provides an electron-withdrawing character that may shift potency within or beyond the 4–45 μM IC₅₀ window.

PTP1B inhibition Diabetes target Thiomorpholine SAR

4-Fluorobenzyl Moiety Validated as Privileged Fragment for Tyrosinase (AbTYR) Catalytic Site Engagement

Mirabile et al. (2023) demonstrated that the 4-fluorobenzyl moiety is an effective fragment for interacting with the catalytic site of tyrosinase from Agaricus bisporus (AbTYR), based on prior work showing that 4-(4-fluorobenzyl)piperazin-1-yl-based compounds outperformed the reference inhibitor kojic acid in competitive AbTYR assays [1]. Specifically, the study noted that 'the 4-fluorobenzyl moiety might be effective in interactions with the catalytic site of AbTYR' and that incorporating the 3-chloro-4-fluorophenyl fragment into distinct chemotypes 'revealed the ability to establish profitable contact with the AbTYR catalytic site' [1]. The target compound incorporates this identical 4-fluorobenzyl fragment N-linked to a thiomorpholine-3,5-dione 1,1-dioxide core, positioning the fluorobenzyl group for potential AbTYR catalytic site recognition. By contrast, the 4-chlorobenzyl analog (CAS 338421-33-3) lacks the fluorine-specific electronic properties, and the 4-methylbenzyl analog (C₁₂H₁₃NO₄S) introduces electron-donating character unfavorable for electrophilic enzyme active sites.

Tyrosinase inhibition Melanogenesis 4-Fluorobenzyl pharmacophore

Thiomorpholine-3,5-dione Scaffold Established as Anticonvulsant Pharmacophore: Class-Level Relevance for CNS-Targeted Procurement

Szawkało et al. (2015) confirmed that the thiomorpholine-3,5-dione (3-thiaglutaric acid imide) structural motif is present in multiple pharmacologically active compounds, with alkyl-substituted derivatives demonstrating 'marked anticonvulsant activity against metrazol shock' and additional activity as hypnotics, sedatives, and hypotensive agents [1]. The target compound embodies this exact thiomorpholine-3,5-dione core in its fully oxidized 1,1-dioxide form, distinguishing it from non-oxidized thiomorpholine analogs that lack the sulfone moiety and the associated hydrogen-bond acceptor capacity. The review by Hassan et al. (2020) further notes that 1,4-thiazinane 1,1-dioxide derivatives have been developed as bioactive molecules with diverse therapeutic applications [2]. No published head-to-head anticonvulsant data exist for the target compound versus specific comparators; however, the scaffold's established CNS activity provides a literature-validated rationale for procurement over non-imide or non-sulfone thiazinane alternatives.

Anticonvulsant CNS pharmacology Thiomorpholine-3,5-dione

Purity Specification and Vendor Availability: 98% Assay with Defined Storage Differentiates from Discontinued or Lower-Purity Analog Sources

The target compound is commercially available at 98% purity from multiple independent suppliers including ChemScene (Cat. CS-0596732) and Leyan (Cat. 1667398), with specified storage conditions of 2–8°C in sealed, dry containers . In contrast, the 4-chlorobenzyl analog (CAS 338421-33-3) is listed with more limited vendor coverage, and the 4-methylbenzyl analog shows sparse commercial availability [1]. Importantly, the target compound was formerly listed by CymitQuimica (Ref. 3D-UNA26417) but is now marked as 'Discontinued,' suggesting prior demand in research programs that has since shifted to alternative suppliers . The GHS hazard classification (H302-H315-H319-H335, Warning) is documented, enabling compliant procurement and handling . Computed TPSA of 71.52 Ų and LogP of 0.11 provide additional parameters for predicting solubility and permeability in assay design .

Procurement specification Purity Supply chain

Optimal Research and Procurement Scenarios for 4-(4-Fluorobenzyl)-1lambda6,4-thiazinane-1,1,3,5-tetraone Based on Evidence


Tyrosinase Inhibitor Discovery Programs Targeting Melanogenesis-Related Disorders

The 4-fluorobenzyl moiety of the target compound has been independently validated by Mirabile et al. (2023) as an effective fragment for engaging the catalytic site of AbTYR, with related 4-(4-fluorobenzyl)piperazine chemotypes demonstrating competitive inhibition superior to kojic acid [1]. Researchers developing tyrosinase inhibitors for dermatological or cosmetic applications should prioritize this compound over the 4-chlorobenzyl or 4-methylbenzyl analogs, as the fluorine atom's unique electronic profile (strong −I effect, modest +M resonance) is specifically cited as beneficial for AbTYR catalytic site interactions [1].

PTP1B Inhibitor Optimization for Type II Diabetes and Metabolic Syndrome Research

The thiomorpholine-3,5-dione 1,1-dioxide scaffold has demonstrated consistent PTP1B inhibitory activity across all tested derivatives (IC₅₀ range: 4–45 μM), significantly outperforming thiazolyl-based alternatives where only 30% of compounds showed any inhibition [1]. The target compound's 4-fluorobenzyl substituent provides an electron-withdrawing vector amenable to further SAR exploration. Procurement of this specific oxidation state (1,1-dioxide tetraone) is critical, as lower-oxidation dione analogs may present altered hydrogen-bond acceptor geometry at the sulfone, potentially compromising PTP1B active-site or allosteric-site complementarity .

CNS Drug Discovery: Anticonvulsant and Sedative/Hypnotic Lead Identification

The thiomorpholine-3,5-dione core has documented anticonvulsant activity against metrazol shock and established hypnotic/sedative pharmacology [1]. The fully oxidized 1,1-dioxide form enhances hydrogen-bond acceptor capacity at the sulfone oxygens compared to non-oxidized thiomorpholines (e.g., CAS 1542-56-9), potentially improving target engagement at CNS receptors. The 4-fluorobenzyl group's moderate lipophilicity (LogP ≈ 0.11 for the full compound) may offer a favorable balance between blood-brain barrier penetration and aqueous solubility compared to the more lipophilic 4-chlorobenzyl analog.

Medicinal Chemistry Building Block for Fluorine-Containing Heterocyclic Library Synthesis

As a 1,4-thiazinane-1,1,3,5-tetraone bearing a 4-fluorobenzyl substituent, this compound serves as a scaffold for further derivatization at the methylene positions adjacent to the sulfone and carbonyl groups [1]. The 98% purity specification from multiple vendors ensures reliable starting material quality for library synthesis. The compound's demonstrated scaffold class activity across PTP1B inhibition, anticonvulsant, and tyrosinase targets supports its use as a privileged core in diversity-oriented synthesis, particularly where the 4-fluorobenzyl group can be retained as a pharmacophoric element during parallel derivatization [2].

Quote Request

Request a Quote for 4-(4-Fluorobenzyl)-1lambda6,4-thiazinane-1,1,3,5-tetraone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.